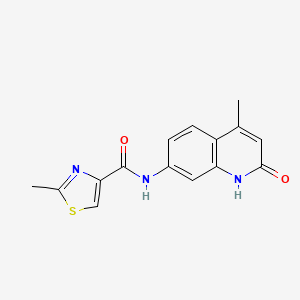
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a quinoline moiety, and a carboxamide group
作用机制
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones and thiazoles, have been reported to have diverse biological activities .
Mode of Action
It’s worth noting that related compounds, such as thiazoles, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
For instance, some thiazoles have been found to inhibit quorum sensing pathways in bacteria .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
For instance, certain thiazoles have shown anti-inflammatory and analgesic activity .
Action Environment
The solubility properties of thiazole, a component of the compound, suggest that the compound’s action could be influenced by the solvent environment .
生化分析
Biochemical Properties
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the thiazole ring in this compound is known for its ability to participate in electrophilic and nucleophilic substitution reactions . This compound has shown interactions with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting neurotransmitter breakdown . Additionally, it has been observed to bind with certain proteins, influencing their structural conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been found to influence cell signaling pathways, particularly those involving kinase enzymes . It modulates gene expression by interacting with transcription factors, leading to altered cellular metabolism and function. For example, in cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound acts as an enzyme inhibitor, particularly targeting kinases and proteases . It also influences gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of various genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more hydrophilic metabolites for excretion . This compound can also affect metabolic flux, altering the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The compound’s distribution is influenced by its solubility and affinity for different cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It has been found to localize in the mitochondria, where it disrupts mitochondrial function and induces apoptosis . Additionally, it can be found in the nucleus, where it interacts with DNA and transcription factors to modulate gene expression . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-halocarbonyl compounds with thioamides under basic conditions.
Quinoline Moiety Synthesis: The quinoline moiety can be prepared through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Coupling Reaction: The final step involves coupling the thiazole ring with the quinoline moiety through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Coupling Reagents: EDCI, HOBt
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Amino or thiol-substituted derivatives
科学研究应用
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory and antimicrobial agent due to its ability to inhibit specific enzymes and microbial growth.
Biological Studies: It is used in studying the mechanisms of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials with specific electronic and optical properties.
相似化合物的比较
Similar Compounds
- 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 4-hydroxy-2-quinolones
- Thiazole derivatives with various functional groups
Uniqueness
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is unique due to its combined structural features of thiazole and quinoline moieties, which confer distinct biological activities and chemical reactivity. This combination allows for versatile applications in medicinal chemistry and materials science, setting it apart from other similar compounds.
属性
IUPAC Name |
2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-5-14(19)18-12-6-10(3-4-11(8)12)17-15(20)13-7-21-9(2)16-13/h3-7H,1-2H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKBYJMPWYGEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2638907.png)
![Ethyl 2-(3-{[(3-fluorophenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2638908.png)
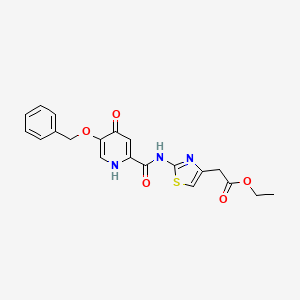
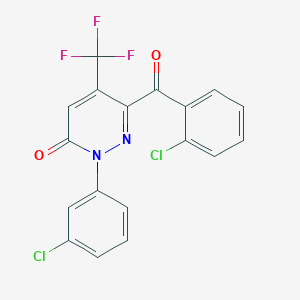
![[(1-cyanocyclohexyl)carbamoyl]methyl 2,3-dimethyl-1H-indole-5-carboxylate](/img/structure/B2638913.png)
![(Z)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2638914.png)
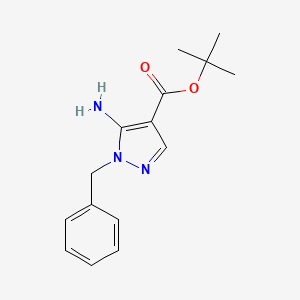
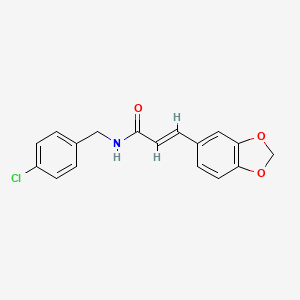
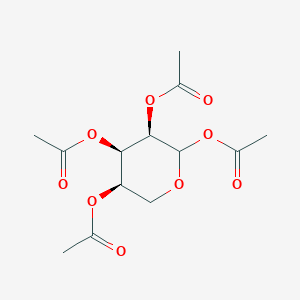
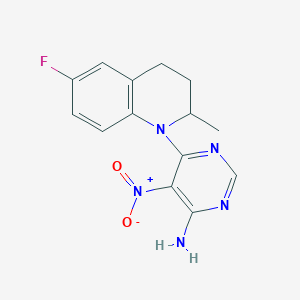
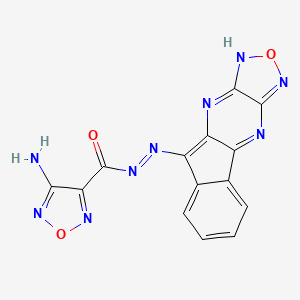
![1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidin-3-amine](/img/structure/B2638925.png)
![7-Fluoro-3-[2-(propan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2638927.png)
